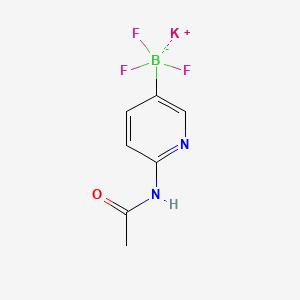
Potassium (6-acetamidopyridin-3-yl)trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (6-acetamidopyridin-3-yl)trifluoroboranuide is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which is further substituted with an acetamido group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (6-acetamidopyridin-3-yl)trifluoroboranuide typically involves the reaction of 6-acetamidopyridine with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
Starting Materials: 6-acetamidopyridine, boron trifluoride etherate, potassium carbonate.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 0-25°C.
Procedure: 6-acetamidopyridine is dissolved in an anhydrous solvent (e.g., tetrahydrofuran). Boron trifluoride etherate is added dropwise to the solution, followed by the addition of potassium carbonate. The reaction mixture is stirred for several hours until the formation of the desired product is complete.
Isolation: The product is isolated by filtration, washed with cold solvent, and dried under vacuum.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
Potassium (6-acetamidopyridin-3-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water) are commonly used.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be employed.
Major Products
Cross-Coupling: Formation of biaryl compounds.
Substitution: Formation of substituted pyridine derivatives.
Oxidation/Reduction: Formation of oxidized or reduced pyridine derivatives.
科学的研究の応用
Potassium (6-acetamidopyridin-3-yl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of potassium (6-acetamidopyridin-3-yl)trifluoroboranuide in cross-coupling reactions involves the following steps:
Activation: The palladium catalyst activates the organotrifluoroborate compound.
Transmetalation: Transfer of the organic group from boron to palladium.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
類似化合物との比較
Potassium (6-acetamidopyridin-3-yl)trifluoroboranuide is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:
- Potassium pyridine-3-trifluoroborate
- Potassium cyclohexyltrifluoroborate
- Potassium furan-3-trifluoroborate
These compounds share the trifluoroborate group but differ in their organic substituents, leading to variations in reactivity and applications.
特性
分子式 |
C7H7BF3KN2O |
|---|---|
分子量 |
242.05 g/mol |
IUPAC名 |
potassium;(6-acetamidopyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C7H7BF3N2O.K/c1-5(14)13-7-3-2-6(4-12-7)8(9,10)11;/h2-4H,1H3,(H,12,13,14);/q-1;+1 |
InChIキー |
ODYXDYCQUUIMLT-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CN=C(C=C1)NC(=O)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


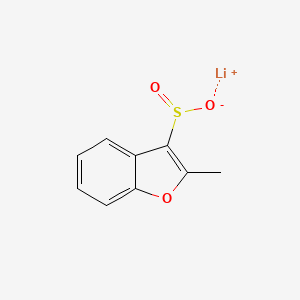
![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
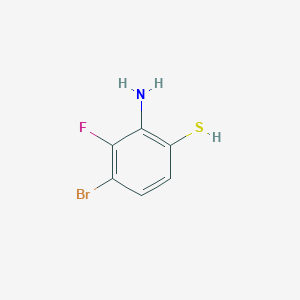
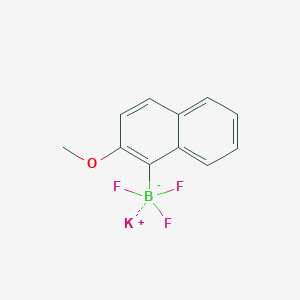
![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
![5-[(Tert-butoxy)carbonyl]-1-methyl-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458695.png)
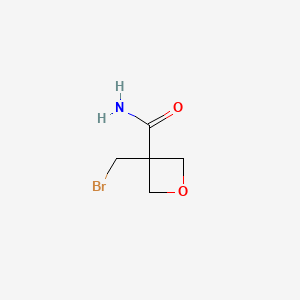
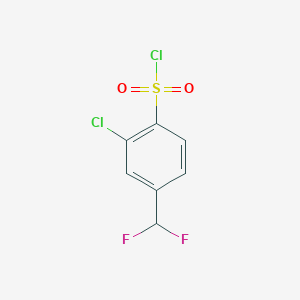
![3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13458718.png)
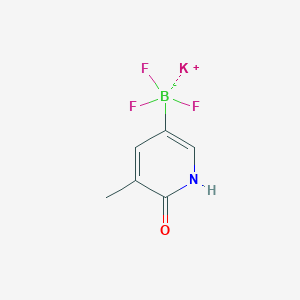
![3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B13458731.png)
![2,8-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B13458738.png)
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid](/img/structure/B13458747.png)
